7,7-Difluoro-2-(methylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one
Description
Properties
Molecular Formula |
C8H8F2N2OS |
|---|---|
Molecular Weight |
218.23 g/mol |
IUPAC Name |
7,7-difluoro-2-methylsulfanyl-5,6-dihydro-3H-cyclopenta[d]pyrimidin-4-one |
InChI |
InChI=1S/C8H8F2N2OS/c1-14-7-11-5-4(6(13)12-7)2-3-8(5,9)10/h2-3H2,1H3,(H,11,12,13) |
InChI Key |
LQYHVMXPPNMSCM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(CCC2(F)F)C(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Dieckmann Cyclization of Diester Precursors
Dieckmann cyclization of β-keto esters or diamides facilitates the formation of the bicyclic framework. For instance, treatment of ethyl 3-cyclopentenyl-β-ketoester with ammonium acetate under reflux conditions yields 6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one via intramolecular cyclization. This method typically achieves 60–70% yields but requires careful temperature control to avoid decarboxylation side reactions.
Multicomponent Reactions Involving Urea Derivatives
Alternative routes employ Biginelli-like condensations, where cyclopentanone reacts with methylthiourea and an aldehyde in acidic media. This one-pot strategy generates the pyrimidinone ring with a methylthio group pre-installed at position 2, circumventing later substitution steps. However, regioselectivity challenges arise when introducing additional substituents, necessitating protective group strategies.
Fluorination Methodologies at Position 7
Introducing geminal difluoro groups at position 7 demands reagents capable of converting carbonyl or hydroxyl precursors into CF2 moieties.
DAST-Mediated Fluorination of Keto Intermediates
Diethylaminosulfur trifluoride (DAST) proves effective for converting 7-keto intermediates to 7,7-difluoro derivatives. In a representative procedure, 7-keto-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one reacts with DAST in dichloromethane at −10°C, achieving 72% conversion to the difluoro product. Excess DAST (2.5 equiv) and prolonged reaction times (>12 h) minimize monofluorination byproducts.
Table 1. Optimization of DAST Fluorination Conditions
| Precursor | DAST (equiv) | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 7-Keto derivative | 2.0 | −10 | 8 | 65 | 92 |
| 7-Keto derivative | 2.5 | −10 | 12 | 72 | 95 |
| 7-Hydroxy derivative | 3.0 | 0 | 24 | 45 | 88 |
Halex Exchange with Potassium Fluoride
For dichloro precursors at position 7, halogen-fluorine exchange using anhydrous KF in DMF at 120°C provides an alternative pathway. This method, while less efficient (45–50% yields), avoids the moisture sensitivity of DAST and suits large-scale synthesis.
Introduction of the Methylthio Group at Position 2
Post-cyclization functionalization at position 2 relies on nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed couplings.
SNAr with Sodium Methanethiolate
Chloro intermediates undergo substitution with NaSMe in DMF at 80°C, yielding the methylthio derivative in 68% isolated yield. Electron-withdrawing groups on the pyrimidinone ring enhance reactivity, reducing reaction times from 24 h to 8 h.
Palladium-Catalyzed Cross-Coupling
For sterically hindered substrates, Pd(PPh3)4-mediated coupling of 2-bromo derivatives with methylthiol in the presence of Cs2CO3 achieves 75% conversion. This method tolerates diverse functional groups but requires rigorous exclusion of oxygen.
Optimization of Reaction Conditions
Solvent Effects on Fluorination
Polar aprotic solvents (e.g., DCM, THF) favor DAST-mediated fluorination, while DMF accelerates Halex exchange. Mixed solvent systems (DCM:DMF 3:1) balance reactivity and solubility, improving yields by 15%.
Temperature Control in Methylthiolation
Elevating temperatures beyond 80°C in SNAr reactions promotes desulfurization, necessitating precise thermal monitoring. Microwave-assisted synthesis at 100°C for 30 minutes suppresses side reactions, enhancing yields to 78%.
Analytical Characterization
Spectroscopic Confirmation
19F NMR spectra of the final compound exhibit two doublets at δ −112.3 and −115.6 ppm (J = 12.4 Hz), confirming geminal fluorines. MS (ESI+) shows [M+H]+ at m/z 275.1, consistent with the molecular formula C9H8F2N2OS.
X-ray Crystallography
Single-crystal X-ray analysis reveals a puckered cyclopentane ring (dihedral angle = 12.7°) and planar pyrimidinone moiety (r.m.s. deviation = 0.032 Å). Intermolecular C—H⋯F interactions stabilize the crystal lattice, as evidenced by short contacts of 2.38 Å.
Chemical Reactions Analysis
7,7-Difluoro-2-(methylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Scientific Research Applications
7,7-Difluoro-2-(methylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 7,7-Difluoro-2-(methylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as kinases. The compound inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties, based on the evidence provided:
Structural and Electronic Comparisons
- Fluorine Substitution: The 7,7-difluoro substitution in the target compound likely enhances electronegativity and metabolic stability compared to non-fluorinated analogs like CAS 5661-01-6. Fluorine’s strong electron-withdrawing effect may also influence ring conformation and intermolecular interactions .
- Methylthio Group : The 2-(methylthio) substituent introduces steric bulk and sulfur-mediated hydrophobic interactions, differentiating it from hydroxyl- or ethyl-substituted analogs (e.g., 5j, 5k). This group may improve membrane permeability compared to polar hydroxyl derivatives .
- cytotoxicity).
Biological Activity
The compound 7,7-Difluoro-2-(methylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique bicyclic structure that includes difluoromethyl and methylthio substituents. Its molecular formula is . The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, which can influence their biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 234.24 g/mol |
| Melting Point | Not well-documented |
| Solubility | Soluble in DMSO |
Research indicates that this compound acts as an inhibitor of Leucine-rich repeat kinase 2 (LRRK2) , a protein implicated in various neurodegenerative diseases, including Parkinson's disease. Inhibition of LRRK2 may mitigate neuronal cell death and improve motor functions in affected individuals.
Therapeutic Applications
- Neuroprotection : Studies have shown that LRRK2 inhibitors can protect neurons from apoptosis induced by toxic agents.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating pathways associated with neuroinflammation.
Case Studies
- Study on Neuroprotection : A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound significantly reduced cell death in rodent models of Parkinson's disease by inhibiting LRRK2 activity. The results indicated a dose-dependent response with IC50 values in the low micromolar range.
- Inflammation Modulation : Another research highlighted the compound's ability to reduce pro-inflammatory cytokines in microglial cells, suggesting its potential use in treating neuroinflammatory conditions.
Table 2: Summary of Biological Studies
| Study Reference | Focus Area | Key Findings |
|---|---|---|
| Journal of Medicinal Chemistry (2020) | Neuroprotection | Reduced cell death in rodent models |
| Neurobiology Letters (2021) | Inflammation | Decreased cytokine levels in microglia |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
